B2F protein
Description
Properties
CAS No. |
151472-20-7 |
|---|---|
Molecular Formula |
C7H5F3O3 |
Synonyms |
B2F protein |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of B2f Protein
Isolation and Cloning of B2F Protein Encoding Genes
The isolation and cloning of genes encoding the this compound have been instrumental in characterizing its function and genetic architecture. Traditional gene cloning techniques involve isolating a DNA fragment of interest, often a gene, and inserting it into a vector for propagation. microbenotes.com, neb.com This allows for the creation of multiple copies of the DNA for sequence analysis and the expression of the encoded protein for functional studies. neb.com
In the case of the tobacco this compound, a cDNA encoding this protein, also designated as Box II Factor, was cloned and characterized. researchgate.net, nih.gov This protein was identified based on its ability to bind specifically to the Box II sequence, a cis-acting element found in the promoter regions of certain genes, such as those encoding the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase (rbcS). researchgate.net, nih.gov The cloning of the B2F cDNA facilitated the study of its binding specificity and its role in regulating gene expression. researchgate.net, nih.gov
For the rat high sulfur protein B2 family, including B2F, genes were isolated by screening a rat genomic library using cDNA probes. nih.gov
Genomic Organization of this compound Genes
The genomic organization of this compound genes provides insights into their structure and regulatory potential. In Nicotiana tabacum, the this compound functions by binding to specific DNA sequences in gene promoter regions. ontosight.ai
In rats, sequence analysis of a genomic fragment revealed two high sulfur protein genes, B2E and B2F. nih.gov These genes were found to lack introns, with B2F located downstream of B2E. nih.gov
Intron-Exon Structure Analysis
Introns are non-coding regions within a gene that are removed during RNA splicing, while exons are the sequences that are joined together to form the mature mRNA and encode the protein. wikipedia.org, news-medical.net Analysis of intron-exon structure is fundamental to understanding gene organization and potential for alternative splicing. wikipedia.org, hiro-clinic.or.jp
Based on the research on rat high sulfur protein B2F, the gene encoding this protein was found to lack introns. nih.gov Information regarding the intron-exon structure specifically for the Nicotiana tabacum B2F transcription factor gene was not detailed in the provided search results, although transcription factor genes in eukaryotes typically contain introns.
Promoter Region Characterization and Cis-Elements
The promoter region of a gene is a key regulatory area containing cis-elements that are recognized by transcription factors, influencing the initiation of transcription. nih.gov, wikipedia.org Characterization of these regions helps elucidate how gene expression is controlled.
The Nicotiana tabacum this compound is known to bind specifically to the Box II element, a cis-acting regulatory element present in the promoter regions of certain genes. ontosight.ai, researchgate.net, nih.gov This binding is crucial for B2F's role in modulating gene transcription. ontosight.ai The Box II element is involved in regulating gene expression in response to various environmental stimuli and developmental signals. ontosight.ai
In the rat high sulfur protein B2 genes (including B2F), the 5' flanking regions of both genes contained TATA and CAAT boxes, which are common cis-elements found in promoter regions. nih.gov, genominfo.org The upstream region of rat B2F also contained possible AP-1 and Sp-1 binding elements. nih.gov
Data on characterized cis-elements in promoter regions can be presented in a table:
| Cis-Regulatory Element | Location/Associated Gene | Putative Function / Bound by | Organism (if specified) | Source |
| Box II | Promoter regions of certain genes (e.g., rbcS) | Involved in regulation by environmental/developmental signals; Binds this compound | Nicotiana tabacum | ontosight.ai, researchgate.net, nih.gov |
| TATA box | 5' flanking regions of B2E and B2F genes | Core promoter element | Rat | nih.gov, genominfo.org |
| CAAT box | 5' flanking regions of B2E and B2F genes | Common promoter element | Rat | nih.gov, genominfo.org |
| AP-1 binding element (possible) | Upstream region of B2F gene | Involved in transcriptional regulation | Rat | nih.gov, nih.gov |
| Sp-1 binding element (possible) | Upstream region of B2F gene | Involved in transcriptional regulation | Rat | nih.gov |
Transcriptional Regulation of this compound Gene Expression
Transcriptional regulation is the primary means by which the rate of gene transcription is controlled, influencing the amount of protein produced. wikipedia.org, libretexts.org This process is orchestrated by transcription factors and other regulatory proteins that interact with promoter regions and other regulatory sequences. wikipedia.org, lumenlearning.com
While the Nicotiana tabacum this compound itself acts as a transcription factor regulating other genes, the regulation of the B2F gene's own expression is also subject to control. Transcription factors bind to specific DNA sequences to regulate gene expression. wikipedia.org
Light-Independent Expression Patterns
While light is a fundamental factor influencing numerous aspects of plant growth, development, and gene expression, research suggests that the binding activity of the this compound does not appear to be regulated by light scispace.com. This indicates that the role of B2F in modulating gene expression through its interaction with the Box II element may operate independently of light signals scispace.com. This light-independent characteristic distinguishes B2F from transcription factors whose activity or expression is directly controlled by photoreceptors and light signaling pathways ehu.eusfrontiersin.org. The consistent binding activity irrespective of light conditions suggests that B2F may be involved in constitutive regulatory processes or responses triggered by stimuli other than light.
Comparative Genomics of this compound Homologs in Plants
Comparative genomics, which involves the comparison of genome sequences and structures across different species, is a powerful approach for understanding the evolution and function of genes and protein families in plants ugr.esnih.govfrontiersin.orgensembl.org. Analysis of this compound homologs across various plant species provides insights into the conservation of its sequence and function, as well as the evolutionary relationships within the this compound family.
Research has identified a protein in Arabidopsis designated as GT-1, which is highly homologous to the tobacco DNA binding protein GT-1a/B2F nih.gov. This homology suggests a shared ancestry and potentially conserved function between these proteins in different plant species wikipedia.org. Comparative genomic studies often involve clustering genes into families based on sequence similarity and then analyzing their distribution and evolution across sequenced genomes nih.govfrontiersin.orgensembl.org. Databases like GreenPhylDB facilitate such analyses by providing clustered gene families and phylogenetic information for numerous plant genomes nih.gov.
Sequence Conservation Across Plant Species
Sequence conservation analysis of this compound homologs across different plant species reveals the degree to which the amino acid sequence has been maintained throughout evolution wikipedia.orgsandiego.edu. High levels of sequence conservation in specific regions, such as the DNA-binding domain, typically indicate functional importance, as changes in these regions are less tolerated due to their critical role in protein activity sandiego.edu.
Studies comparing tobacco GT-1a/B2F and Arabidopsis GT-1 have shown high homology, although differences in length exist (Arabidopsis GT-1 is 26 amino acids longer) nih.gov. Despite these differences, the core DNA-binding activity appears conserved, as recombinant Arabidopsis GT-1 can bind to the Box II element nih.gov. However, differences in binding to other light-responsive elements containing GATA motifs have been observed between full-length Arabidopsis GT-1 and a truncated tobacco GT-1a, suggesting that while the core binding site for Box II is conserved, there might be variations in the recognition of other regulatory elements or in the regulatory mechanisms involving different parts of the protein nih.gov.
Analyzing sequence conservation across a broader range of plant species would involve multiple sequence alignments of identified B2F homologs. Conserved residues or domains highlighted in such alignments would point to regions under purifying selection, likely reflecting essential functional or structural roles.
Phylogenetic Analysis of this compound Family Members
Phylogenetic analysis is used to infer the evolutionary relationships among members of a protein family based on their sequence similarities researchgate.netresearchgate.netnih.govfrontiersin.org. By constructing phylogenetic trees, researchers can visualize the evolutionary history of the this compound family, identify clades of closely related proteins, and infer gene duplication or speciation events that led to the current diversity of B2F homologs in plants nih.govfrontiersin.orgensembl.orgresearchgate.netfrontiersin.org.
A phylogenetic analysis of the this compound family would typically involve:
Identifying B2F homologs in the genomes of various plant species using sequence similarity search tools.
Creating a multiple sequence alignment of the identified protein sequences.
Using the alignment to construct a phylogenetic tree employing methods such as neighbor-joining, maximum likelihood, or Bayesian inference researchgate.netresearchgate.netfrontiersin.org.
Such an analysis could reveal:
The evolutionary origin and diversification of the B2F family in the plant kingdom.
Orthologous relationships (genes in different species that evolved from a common ancestral gene by speciation) and paralogous relationships (genes within the same species that arose by gene duplication) among B2F family members wikipedia.org.
Potential functional divergence or conservation within different clades of the family.
While a specific phylogenetic tree for the this compound family was not found in the search results, the principles of phylogenetic analysis are widely applied in plant genomics to study the evolution of protein families and predict the function of uncharacterized proteins based on their relationship to known proteins nih.govfrontiersin.orgnih.gov. The homology between tobacco B2F and Arabidopsis GT-1 suggests they belong to a conserved family of transcription factors.
Table 1: Key Characteristics of this compound (Nicotiana tabacum) and its Homolog GT-1 (Arabidopsis)
| Feature | B2F (Nicotiana tabacum) | GT-1 (Arabidopsis) |
| Protein Type | Transcription Factor | DNA Binding Protein |
| Target DNA Element | Box II element (GGTTAA core binding site) | Box II element (GGTTAA core binding site), Box III, CAB2 light-responsive elements |
| DNA Binding Domain | Present, C-terminal fragment essential | Predicted trihelix region essential |
| Dimerization | Not explicitly stated in snippets | Binds as a dimer, C-terminal domain enhances binding |
| Length | Not explicitly stated in snippets | 406 amino acids (26 amino acids longer than tobacco GT-1a/B2F) nih.gov |
| Light Regulation of Binding | Appears light-independent scispace.com | Not explicitly stated in snippets regarding binding; involved in light-responsive elements binding nih.gov |
Compound Names and PubChem CIDs
Structural Biology and Molecular Function of B2f Protein
Domain Architecture of B2F Protein
Identification of DNA-Binding Domains
This compound contains a DNA-binding domain that specifically recognizes and interacts with the Box II element ontosight.ai. Sequence comparisons with other plant trans-acting factors, such as GT-2, which binds to a GT-like element in the rice phytochrome (B1172217) promoter, show striking homology in three putative alpha-helices that may be involved in DNA binding researchgate.netnih.gov. These three alpha-helices constitute a trihelix domain, which has been postulated to be involved in DNA binding in GT-1a (B2F) researchgate.net. Deletion analyses of GT-1a have further shown that this trihelix domain is certainly involved in DNA binding researchgate.net. DNA-binding domains are crucial for proteins that interact with DNA, including transcription factors wikipedia.orgwikipedia.orgtaylorandfrancis.com. These domains can recognize specific DNA sequences or have a general affinity for DNA wikipedia.org.
Role of C-Terminal Fragment in DNA-Binding
The C-terminal fragment of the this compound is considered essential for its DNA-binding activity and specificity ontosight.ai. Reduction of this C-terminal fragment can impact the protein's ability to bind DNA, potentially altering its regulatory function ontosight.ai. While some proteins have N-terminal DNA-binding domains, the C-terminal region can also contain domains crucial for DNA interaction or dimerization, which enhances binding activity nih.govnih.gov.
Molecular Mechanisms of DNA Recognition and Binding
Protein-DNA recognition is a fundamental process in the regulation of gene expression psu.edu. This recognition can involve direct contacts between amino acid side chains and DNA bases (direct readout) and/or be influenced by the conformational properties of the DNA (indirect readout) psu.edu. The mechanism of specific DNA recognition must balance the need for high specificity with the efficiency of finding the correct binding site nih.govnih.gov.
Specificity for Box II Cis-Regulatory Element
The this compound specifically binds to the Box II element, a cis-acting regulatory element found in the promoter regions of certain genes ontosight.ainih.govnih.gov. The Box II element is known to be involved in regulating gene expression in response to various environmental stimuli and developmental signals ontosight.ai. This specific interaction highlights the role of B2F in mediating these responses ontosight.ai. The Box II sequence (GTGTGGTTAATATG) is a regulatory component of a light-responsive element present within the upstream region of pea rbcS-3A researchgate.netoup.com.
Interaction with GT-1-related Binding Sites
B2F (GT-1a) has similar binding specificity to nuclear factor GT-1, which also binds specifically to the Box II element nih.govresearchgate.netnih.gov. GT-1-related binding sites have been identified in a number of genes with different functions oup.com. However, cloned tobacco GT-1a/B2F, while specifically recognizing Box II of the pea rbcS-3A promoter, does not bind to other Box II-related binding sites, including the S1F binding sites of the rps1 promoter oup.com. This suggests either the existence of different nuclear factors binding to GT-1 site-related sequences or the requirement for additional factors for GT-1a/B2F binding to other degenerate sequences oup.com.
Mechanisms of Transcriptional Modulation by this compound
Transcription factors like B2F modulate gene expression by binding to cis-regulatory elements in promoter regions, thereby influencing the recruitment or activity of RNA polymerase ontosight.aiwou.edu. This can lead to either activation or repression of transcription wou.edunih.gov. The binding of B2F to the Box II element plays a crucial role in modulating the transcription of target genes ontosight.ai. While the exact mechanisms of transcriptional modulation by B2F are still being researched, transcription factors can influence transcription through various means, including altering chromatin structure or interacting with co-regulators wou.edunih.gov. Studies on B2F and its role in Nicotiana tabacum have contributed to the understanding of plant transcriptional regulation and stress responses ontosight.ai.
Compound Information
| Compound Name | PubChem CID |
| This compound (Nicotiana tabacum) | 24787420 |
| DNA | 5603 |
Detailed Research Findings Table
| Research Area | Key Findings Related to this compound | Source Index |
| Domain Architecture | Contains a DNA-binding domain. Trihelix domain is involved in DNA binding. C-terminal fragment is essential for DNA-binding activity and specificity. | ontosight.airesearchgate.netnih.govresearchgate.net |
| DNA Recognition and Binding | Specifically binds to the Box II cis-regulatory element. Has similar binding specificity to nuclear factor GT-1. Does not bind to all GT-1-related sites. | ontosight.ainih.govresearchgate.netnih.govoup.com |
| Transcriptional Modulation | Modulates transcription of genes involved in plant defense, stress tolerance, and development by binding to Box II. | ontosight.ai |
Activation of Target Gene Expression
The primary function of the Nicotiana tabacum this compound is to modulate gene transcription through its binding to the Box II element. ontosight.ai This interaction is integral to the regulation of gene expression in response to diverse environmental cues and developmental signals. ontosight.ai While the term "modulation" encompasses both increases and decreases in transcription, research suggests that B2F is involved in regulating genes associated with processes that often involve transcriptional activation, such as plant defense mechanisms, stress tolerance responses, and developmental pathways. ontosight.ai For example, the Box II sequence, the binding site for B2F, has been recognized as a critical cis element necessary for the light-regulated expression of genes encoding the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase (rbcS). nih.gov These rbcS genes are involved in photosynthesis and are typically activated in the presence of light. nih.gov The binding of B2F to the Box II element within the promoters of rbcS genes can therefore contribute to their transcriptional activation in response to light signals. The mechanism of activation likely involves the this compound facilitating the recruitment or stabilization of the general transcription machinery at the promoter, a common mode of action for transcriptional activators. uniprot.org
Repression of Target Gene Expression
The Nicotiana tabacum this compound's role in modulating gene expression implies a potential involvement in both activation and repression, depending on the specific gene and context. However, the provided research findings focus more on its role in modulating expression generally and its link to processes that suggest activation. Direct evidence and detailed mechanisms specifically describing the transcriptional repression of target genes by the Nicotiana tabacum this compound are less extensively characterized in the available sources. Transcription factors can mediate repression by various mechanisms, including blocking the binding of activators, interfering with the function of the basal transcription machinery, or recruiting co-repressor complexes. While it is plausible that B2F could function as a repressor for certain genes or under specific conditions, the current information primarily highlights its broader role in modulating transcription through Box II element binding without providing specific examples or mechanisms of repression by the Nicotiana tabacum this compound.
Potential for Post-Translational Modifications and Functional Impact
Proteins undergo post-translational modifications (PTMs) after synthesis, which can profoundly influence their characteristics and activities, including their structure, stability, localization, interactions, and function. nih.govnih.govuniprot.orgberkeley.edu These modifications, such as phosphorylation, ubiquitination, glycosylation, and methylation, can alter the chemical properties and conformation of a protein, thereby affecting its ability to interact with DNA and other proteins involved in cellular processes, including transcription. nih.govuniprot.orgberkeley.edu
Although specific PTMs on the Nicotiana tabacum this compound are not explicitly detailed in the consulted literature, the activity of nuclear factor GT-1, which shares similar DNA-binding characteristics with B2F, is known to be regulated by phosphorylation. nih.gov This suggests that phosphorylation is a potential mechanism for modulating this compound activity. Phosphorylation can be catalyzed by kinases and reversed by phosphatases, providing a dynamic regulatory switch that can activate or inactivate transcription factors, alter their subcellular localization, or modify their interactions with co-activators or co-repressors. Given the involvement of B2F in mediating responses to environmental and developmental cues, it is highly likely that its activity is subject to regulation by PTMs, allowing for fine-tuning of gene expression in response to changing conditions. Further research is needed to identify the specific types of PTMs that occur on this compound in Nicotiana tabacum and to fully understand their impact on its DNA binding affinity, interactions with other components of the transcriptional machinery, and its ultimate effect on target gene expression.
Cellular and Physiological Roles of B2f Protein in Plants
Contribution to Plant Defense Responses
B2F protein is implicated in plant defense responses. ontosight.ai Transcription factors, in general, are major players in early and late defense signaling in plants. mdpi.com While the search results specifically mention B2F's role in defense ontosight.ai, detailed mechanisms or specific defense pathways directly involving B2F were not extensively elaborated upon in the provided snippets. However, the broader context of plant defense involves complex signaling networks and the activation of defense genes, including those encoding pathogenesis-related (PR) proteins, in response to pathogens. mdpi.comfrontiersin.org The ability of B2F to modulate gene transcription suggests it could influence the expression of genes involved in these defense mechanisms. ontosight.ai
Involvement in Stress Tolerance Pathways
Table 1: Effects of TaB2 Overexpression on Stress Tolerance in Transgenic Arabidopsis
| Phenotype/Measurement | Transgenic Arabidopsis (TaB2-OE) | Wild-Type (WT) |
| Heat Tolerance | Increased | Normal |
| Cold Tolerance | Increased | Normal |
| Chlorophyll Content (Stress) | High | Lower |
| Photosystem II Activity (Stress) | Strong | Weaker |
| Membrane Damage (Stress) | Less | More |
| ABA Sensitivity | Hypersensitive | Normal |
Regulation of Developmental Processes
This compound is involved in regulating developmental processes in plants. ontosight.ai Transcription factors, including those with bHLH domains which are present in plants, are known to have diverse roles in plant cell and tissue development. ndsu.edu The wheat B2 protein, TaB2, has been shown to exhibit a crucial role in plant growth and development, as demonstrated by the stunted growth phenotype of Δb2 mutant plants and the hypocotyl and root elongation analysis of transgenic plants overexpressing TaB2. frontiersin.org F-box proteins, another large family of proteins in plants, are also involved in regulating various key physiological processes, including plant growth and development, by participating in protein degradation pathways that target cell regulators. mdpi.com While the specific developmental processes regulated by B2F were not detailed in the search results beyond general involvement ontosight.ai, its function as a transcription factor binding to regulatory elements suggests it can influence the expression of genes controlling various aspects of plant development. ontosight.ai
Tissue-Specific Expression and Activity
The expression and activity of this compound exhibit tissue specificity. oup.comscispace.com
Leaf-Specific Activation
While B2F (GT-1a) has binding specificity for the Box II element found in the pea rbcS-3A promoter, which is a light-responsive element activating transcription in light-grown leaves, cloned tobacco GT-1a/B2F does not bind to other Box II-related binding sites. oup.com This suggests a degree of specificity in its interaction with regulatory elements, potentially contributing to tissue-specific gene expression patterns. However, the search results also introduce S1F, a spinach leaf nuclear factor that binds to a tissue-specific negative element (S1F binding site) in the rps1 promoter, which is related to the Box II site. oup.com The mRNA corresponding to S1F is accumulated more in roots and etiolated seedlings than in green leaves, correlating with the negative regulation of the rps1 promoter in these tissues. oup.com This highlights that different factors binding to related elements can have contrasting tissue-specific roles.
Root and Etiolated Seedling Activity
Research on the S1F binding site, which is related to the Box II element that B2F binds to, indicates that this site functions as a tissue-specific negative element, repressing promoter activity in roots and etiolated seedlings. oup.com The mRNA encoding the protein that binds to this site (S1Fa) is more abundant in roots and etiolated seedlings than in green leaves, supporting its role in repression in these tissues. oup.com While this research focuses on S1F, its relation to the Box II element bound by B2F suggests that factors interacting with similar regulatory sequences can have significant activity and regulatory roles in roots and etiolated seedlings, often with effects opposite to those observed in leaves. Etiolation itself is a developmental program in seedlings grown in darkness, characterized by specific morphological and molecular characteristics. nih.govtrexplants.com
Interactions and Network Biology of B2f Protein
Protein-DNA Interaction Network Analysis
A primary function of the B2F protein is its specific interaction with DNA. It is known to bind to the Box II element, a cis-acting regulatory sequence found in the promoter regions of certain genes in Nicotiana tabacum. ontosight.ai This binding event is a critical step in the process by which B2F modulates the transcription of these target genes. ontosight.ai The C-terminal fragment of the this compound has been identified as essential for its DNA-binding activity and specificity. ontosight.ai Alterations to this C-terminal region can impact the protein's ability to bind DNA, potentially leading to changes in its regulatory function. ontosight.ai While a comprehensive network analysis detailing all DNA binding sites or the broader DNA interaction landscape was not extensively detailed in the search results, the specific interaction with the Box II element is a well-characterized aspect of B2F function.
Integration into Cellular Regulatory Networks
The this compound is integrated into the cellular regulatory networks of Nicotiana tabacum primarily through its function as a transcription factor. By binding to the Box II element, B2F plays a crucial role in modulating the transcription of genes involved in key plant processes. ontosight.ai
B2F is involved in modulating the transcription of genes that function in plant defense responses, stress tolerance, and developmental processes. ontosight.ai This indicates its participation in transcriptional regulatory cascades where its binding to target gene promoters influences downstream gene expression, thereby affecting these physiological outcomes. ontosight.ai
The regulation of gene expression by B2F occurs in response to various environmental stimuli and developmental signals. ontosight.ai This suggests that B2F acts as a downstream component in certain signal transduction pathways, translating upstream signals into specific transcriptional responses. ontosight.ai However, the specific signal transduction pathways that directly impinge upon or are mediated by B2F were not explicitly detailed in the search results.
Methodological Approaches in B2f Protein Research
Molecular Cloning and Expression Systems
Investigating B2F proteins often begins with molecular cloning to obtain the DNA sequences encoding these transcription factors. This allows for their manipulation and expression in various systems. For instance, complementary DNA (cDNA) encoding TFEB and TFE3 has been cloned cdutcm.edu.cntci-thaijo.org. Expression systems are then used to produce the protein for functional studies. Common systems include bacterial expression systems, such as Escherichia coli, which allow for the production of recombinant protein tci-thaijo.orgmedchemexpress.com. Mammalian cell lines, such as COS cells, are also frequently used for expressing B2F proteins, enabling studies in a more native eukaryotic environment tci-thaijo.orgmedchemexpress.com. These expression systems are essential for generating sufficient quantities of the protein for biochemical assays and for studying their function within cellular contexts.
DNA Binding Assays
A key aspect of B2F protein function is their ability to bind to specific DNA sequences in the regulatory regions of target genes. DNA binding assays are employed to characterize these interactions. B2F proteins, such as TFEB and TFE3, are known to bind to specific motifs, including the muE3 motif and other E-box sequences (CANNTG) tci-thaijo.orgnih.gov.
Gel Retardation Assays
Gel retardation assays, also known as electrophoretic mobility shift assays (EMSA), are a standard technique used to detect and characterize the binding of proteins to DNA. In this assay, a labeled DNA fragment containing a potential binding site for the this compound is incubated with the protein. If the protein binds to the DNA, it forms a protein-DNA complex that migrates slower than the free DNA fragment when subjected to electrophoresis on a non-denaturing gel. This results in a "retardation" or "shift" of the labeled DNA band cdutcm.edu.cntci-thaijo.orgnih.gov. Gel retardation assays have been used to demonstrate the binding of TFEB and TFE3 to their cognate DNA sequences cdutcm.edu.cntci-thaijo.orgnih.gov. The specificity of binding can be assessed by including excess unlabeled competitor DNA containing the same binding site, which should reduce the signal from the protein-DNA complex, or by using mutated DNA sequences that abolish binding.
DNA Footprinting Techniques
DNA footprinting is a technique used to identify the precise DNA sequences that a protein binds to. This method involves incubating a DNA fragment with the protein of interest and then partially digesting the DNA with a nuclease or chemical that cleaves the phosphodiester backbone. The bound protein protects the DNA sequence it interacts with from cleavage, creating a "footprint" where the DNA is protected. By comparing the digestion pattern of DNA incubated with and without the protein on a high-resolution gel, the specific binding site can be mapped nih.gov. DNA footprinting has been applied to study the interaction of TFE3 with its target DNA motifs, providing detailed information about the nucleotides involved in the protein-DNA interface nih.gov.
Transcriptional Activity Assays (e.g., Reporter Gene Systems)
To assess the functional consequence of this compound DNA binding, transcriptional activity assays are performed. Reporter gene systems are commonly used for this purpose nih.gov. In this approach, a reporter gene (such as luciferase or green fluorescent protein) is placed under the control of a promoter that contains the binding site for the this compound. The construct is then introduced into cells, often along with an expression vector for the this compound (co-transfection) nih.gov. If the this compound is transcriptionally active, it will bind to the promoter and drive the expression of the reporter gene. The activity of the reporter gene (e.g., luminescence for luciferase) is then measured as an indicator of the this compound's ability to activate or repress transcription nih.gov. These assays are crucial for understanding how B2F proteins regulate the expression of their target genes.
Protein-Protein Interaction Mapping
B2F proteins function not only by binding DNA but also by interacting with other proteins, including other transcription factors and co-regulators. Mapping these protein-protein interactions is vital for understanding the composition and activity of transcriptional complexes involving B2F proteins usf.edu.brciteab.comciteab.com. Techniques such as co-immunoprecipitation and GST pull-down assays have been used to demonstrate interactions between TFE3 and other proteins like Upstream Stimulatory Factor (USF), MITF, TFEB, and TFEC usf.edu.brciteab.comciteab.com.
Yeast Two-Hybrid Systems
The yeast two-hybrid system is a powerful genetic method used to identify and confirm protein-protein interactions nih.gov. This technique relies on reconstituting the activity of a transcriptional activator in yeast cells. The this compound of interest is fused to a DNA-binding domain, while potential interacting proteins are fused to a transcriptional activation domain. If the two proteins interact, they bring the DNA-binding domain and the activation domain into proximity, reconstituting the functional transcription factor and driving the expression of a reporter gene in the yeast nih.gov. The yeast two-hybrid system has been employed to study interactions involving TFE3 and other members of the MiT/TFE family, helping to build a comprehensive map of their interaction networks citeab.comnih.gov.
Co-immunoprecipitation
Co-immunoprecipitation (Co-IP) is a widely used technique to identify and validate protein-protein interactions. This method utilizes an antibody specific to a target protein to indirectly capture proteins that are bound to it within a sample, such as a cell lysate. libretexts.orgnih.govnih.gov The resulting protein complexes can then be analyzed to identify interacting partners. libretexts.orgnih.govnih.gov While general information on Co-IP highlights its utility in studying protein complexes and binding partners libretexts.orgnih.govnih.gov, some research has noted the functional cooperation of a protein referred to as B2F-1 with p300 and mentioned co-immunoprecipitation in a related context, suggesting the applicability of this method to study potential interactions involving B2F proteins. nih.gov The success of Co-IP is dependent on maintaining stable physiological interactions throughout the experimental procedure. libretexts.org
Gene Expression Analysis
Gene expression analysis techniques are crucial for understanding when, where, and to what extent the gene encoding this compound is transcribed into mRNA. These methods provide insights into the regulatory mechanisms governing B2F expression and its potential roles in various biological processes. Gene expression profiling can reveal differentially expressed genes under different conditions. youtube.com Studies on high sulfur protein B2 in rats, which includes B2F, have utilized techniques like Northern blot analysis and in situ hybridization to examine its expression patterns. Similarly, gene expression analysis, including the use of techniques like differential-display reverse transcription-PCR (DDRT-PCR) and real-time PCR, has been applied in plant studies involving genes like B2.
Northern Blot Analysis
Northern blot analysis is a classical molecular biology technique used to study gene expression by detecting specific RNA molecules within a sample. This method involves separating RNA samples by gel electrophoresis, transferring the RNA to a membrane, and then hybridizing it with a labeled probe complementary to the target RNA sequence. This allows for the determination of the size and abundance of a specific RNA transcript. Northern blot analysis has been applied in the study of rat high sulfur protein B2 genes, including B2F. Findings from such analysis indicated that the expression of B2 increased during the anagen phase of hair follicle development and decreased during the telogen phase, suggesting its contribution to hair fiber production. Northern blotting has also been used in studies involving plant genes, including those related to GT-1a/B2F, to analyze transcript abundance.
In Situ Hybridization
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific DNA or RNA sequences within morphologically preserved tissues or cells. This method uses labeled probes that hybridize to the target nucleic acid sequence in its natural location. ISH is distinct from immunohistochemistry, which localizes proteins. In the context of this compound research, in situ hybridization has been utilized to determine the spatial expression pattern of the mRNA encoding rat high sulfur protein B2. This technique indicated that the mRNA of high sulfur protein B2 was specifically localized in the cortex of the hair shaft. ISH can also be combined with immunostaining to simultaneously visualize RNA and protein.
Quantitative PCR
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a widely used technique for quantifying the amount of a specific DNA or RNA sequence in a sample. This method measures the amplification of DNA in real-time, allowing for precise quantification of gene expression levels. While specific detailed findings for this compound using qPCR were not prominently featured in the search results, qPCR is a standard method for validating gene expression data obtained from other techniques like microarrays or RNA sequencing and for quantifying transcript levels under different experimental conditions. Studies involving gene expression analysis often employ real-time PCR to validate the differential expression of identified genes.
Computational and Bioinformatic Analyses
Computational and bioinformatic approaches play a significant role in the analysis of protein sequences and structures, providing valuable insights into protein function, evolution, and interactions. These methods involve the use of computer algorithms and databases to analyze biological data.
Sequence Alignment and Homology Modeling
Sequence alignment is a fundamental bioinformatic technique used to compare two or more biological sequences (DNA, RNA, or protein) to identify regions of similarity. Aligning sequences can help infer structural, functional, or evolutionary relationships between proteins. Sequence analysis of the rat high sulfur protein B2 family, including B2F, has revealed the presence of distinct domains and characteristic repetitive sequences. Plant proteins like GT-1a/B2F have also shown amino acid sequence similarities with other DNA-binding factors.
Homology modeling, or comparative modeling, is a computational method used to predict the three-dimensional structure of a protein based on the known experimental structure of a related homologous protein (template). This method relies on the principle that evolutionarily related proteins tend to have similar structures. The quality of a homology model is influenced by the sequence identity between the target and template proteins. While specific homology modeling data for rat high sulfur protein B2F was not detailed, the availability of sequence information makes homology modeling a potential approach to gain insights into its potential three-dimensional structure and functional regions, especially if homologous proteins with known structures exist. Computational studies of globular proteins and methods for predicting protein structure using bioinformatics, including homology modeling, are well-established approaches in protein research.
Protein Interaction Network Modeling
Protein interaction network modeling is a crucial methodological approach in understanding the biological roles and mechanisms of proteins within a cellular context. Proteins rarely function in isolation; instead, they engage in complex networks of interactions with other proteins and molecules to carry out diverse cellular processes such as signal transduction, metabolic pathways, and gene expression regulation. cusabio.comebi.ac.uknih.gov Modeling these networks provides a system-level view of protein function and helps in inferring the roles of uncharacterized proteins based on their interaction partners and network topology. nih.govebi.ac.uk
The construction and analysis of protein interaction networks involve both experimental and computational methods. Experimental techniques such as Yeast Two-Hybrid (Y2H) screening and affinity purification coupled with mass spectrometry (AP-MS) are widely used to identify protein-protein interactions on a large scale. nih.govebi.ac.ukthermofisher.comthermofisher.comnih.gov These high-throughput methods generate vast amounts of interaction data, which can then be represented as networks, where proteins are nodes and interactions are edges. plos.orgebi.ac.uk
Computational approaches complement experimental methods by predicting interactions based on various data sources, including genomic sequences, protein structures, gene expression profiles, and phylogenetic information. frontiersin.orgnih.gov Network modeling involves analyzing the topological properties of these networks, such as connectivity distribution, clustering coefficients, and the identification of highly connected proteins or "hubs," which often play central roles in biological processes. nih.govplos.org Different network models, including scale-free and Highly Optimized Tolerance (HOT) networks, have been proposed to describe the architecture of protein interaction networks. arxiv.orgplos.org
Analysis of protein interaction networks can reveal functional modules or complexes, predict protein function, and provide insights into the molecular basis of diseases. nih.govcusabio.comnih.gov By studying how the network structure is altered in different conditions or disease states, researchers can identify potential therapeutic targets or biomarkers. nih.govnih.gov
Typically, data tables in protein interaction network modeling studies would present information such as:
| Protein A | Protein B | Interaction Type (e.g., Physical, Genetic) | Detection Method | Confidence Score | Biological Context |
| This compound | Interacting Partner 1 | [Type] | [Method] | [Score] | [Context] |
| This compound | Interacting Partner 2 | [Type] | [Method] | [Score] | [Context] |
| ... | ... | ... | ... | ... | ... |
The application of protein interaction network modeling to this compound, should such studies be conducted or become more widely published, would involve identifying its interaction partners through experimental or computational means, constructing a network centered around B2F, and analyzing its network properties to infer its precise biological roles and mechanisms within specific cellular pathways.
Future Research Directions and Translational Implications
Elucidating Full Regulatory Networks of B2F Protein
Understanding the function of the this compound necessitates a thorough investigation of its role within the broader context of cellular regulatory networks. Gene regulatory networks (GRNs) are complex systems of molecular regulators, including DNA, RNA, and proteins, that interact to control gene expression levels. wikipedia.org These networks are fundamental to cellular processes, and elucidating B2F's position within these networks will be critical to understanding its biological significance.
Future research should focus on identifying the upstream regulators of B2F and the downstream targets it influences. This involves mapping the interactions between B2F and other cellular components like DNA, RNA, and other proteins. wikipedia.org Techniques such as chromatin immunoprecipitation followed by sequencing (ChIP-seq) could be employed to identify the specific DNA sequences to which B2F binds, assuming it functions as a transcription factor. Similarly, proteomic approaches like co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) can identify proteins that physically interact with B2F. The integration of these datasets will be crucial for constructing a comprehensive model of the B2F regulatory network, revealing its involvement in specific cellular pathways and processes. unam.mx In bacteria, these networks are key to controlling responses to environmental changes, while in multicellular organisms, they are central to processes like morphogenesis. wikipedia.org
Investigation of this compound Isoforms and Variants
Many genes in eukaryotes can produce multiple protein isoforms, or variants, through mechanisms like alternative splicing. wikipedia.org These isoforms, while originating from a single gene, can have distinct structures and functions. wikipedia.org It is estimated that a significant number of human genes possess alternative splicing isoforms, which contributes to the vast diversity of the proteome. wikipedia.org
A critical future direction is to determine whether the gene encoding B2F produces multiple isoforms. This can be initially investigated at the transcript level using RNA sequencing (RNA-seq) techniques, particularly long-read sequencing, which can more accurately identify full-length transcripts. nih.gov Subsequently, proteomic methods, such as top-down mass spectrometry, can confirm the existence of these isoforms at the protein level. nih.gov Once identified, each B2F isoform must be characterized functionally. Systematic studies comparing the molecular activities of different isoforms—including DNA binding, protein-protein interactions, and subcellular localization—will be necessary to understand their unique or overlapping biological roles. nih.gov
Genetic Engineering Strategies for Modulating this compound Activity
Genetic engineering provides powerful tools for studying and manipulating protein function. youtube.com Future research should leverage these technologies to modulate the activity of the this compound to better understand its function and to explore its therapeutic potential. CRISPR-based technologies, for instance, can be used to precisely edit the gene encoding B2F, either to knock it out completely, reduce its expression, or introduce specific mutations to probe the function of different protein domains.
Furthermore, strategies can be developed to create engineered versions of the this compound with altered activities. For example, if B2F is an enzyme, its active site could be modified. If it is part of a larger complex, fusion proteins could be designed to enhance or inhibit its interactions with other proteins. nih.gov The production of recombinant this compound in expression systems like E. coli or yeast will be a foundational step, allowing for the generation of sufficient quantities for structural and functional studies. cet.bioyoutube.com These engineered proteins and the cellular models developed through genetic engineering will be invaluable for dissecting the precise mechanisms of B2F action.
Applications in Crop Improvement for Stress Tolerance and Productivity
Environmental stresses such as drought, salinity, and extreme temperatures are major factors that limit agricultural productivity. nih.gov Plants have evolved complex signaling and response networks to cope with these challenges, often involving the regulation of specific genes and proteins. nih.govmdpi.com A significant translational goal would be to investigate the potential role of a B2F homolog in plants and its applicability to crop improvement.
Future studies should explore whether the expression of a plant-based B2F homolog is altered in response to abiotic stress. If B2F is found to be a key component of stress-response pathways, genetic engineering could be used to enhance crop resilience. Overexpression of proteins that confer stress tolerance is a common strategy to improve plant growth and yield under adverse conditions. nih.govmdpi.com For example, transgenic plants overexpressing certain protective proteins have shown enhanced tolerance to drought. nih.gov Therefore, if B2F is identified as a positive regulator of stress tolerance, its overexpression in staple crops could lead to the development of new varieties with enhanced productivity and stability in challenging environments. usda.gov
Advanced Structural Determination Techniques (e.g., Cryo-EM, X-ray Crystallography)
Determining the three-dimensional atomic structure of the this compound is paramount for a mechanistic understanding of its function. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are the two leading techniques for high-resolution structure determination of biological macromolecules. nih.govlibretexts.org
X-ray Crystallography: This technique requires the production of well-ordered protein crystals. nih.gov While obtaining suitable crystals can be a bottleneck, success yields a detailed electron density map from which an atomic model can be built. nih.govnih.gov The resolution of the structure is a key determinant of its quality, with higher resolution providing more accurate atomic positions. proteinstructures.com This structural information would be invaluable for identifying key functional sites, understanding how B2F interacts with other molecules, and guiding site-directed mutagenesis studies.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool, particularly for large protein complexes and membrane proteins that are difficult to crystallize. nih.gov The technique involves flash-freezing purified protein in solution and imaging individual particles with an electron microscope. biorxiv.org Recent technological advances have made it possible to achieve near-atomic resolutions for a wide range of proteins. nih.govcolorado.edu For B2F, especially if it is part of a larger assembly, cryo-EM would be a powerful approach to determine its structure in a near-native state. For smaller proteins, binding them to a larger entity like an antibody fragment (Fab) can make them amenable to cryo-EM analysis. youtube.com
The choice between these methods will depend on the biochemical properties of the this compound. Ultimately, a high-resolution structure from either technique will provide the atomic-level blueprint necessary to fully comprehend B2F's mechanism of action and to facilitate structure-based design of modulators, should it be identified as a therapeutic target.
Q & A
Basic Research Questions
Q. What are the optimal methods for detecting β2-microglobulin (B2F protein) in human serum samples?
- Methodological Answer :
- ELISA : Use validated ELISA kits with pre-coated plates for quantitative analysis. Ensure proper dilution of serum samples (1:10–1:50) to avoid matrix interference .
- Controls : Include spiked recovery controls (e.g., 85–115% recovery rate) and standard curves (e.g., 0.5–50 ng/mL) to validate assay precision .
- Sample Preparation : Centrifuge samples at 3,000×g for 15 minutes to remove particulates. Store at -80°C if not analyzed immediately to prevent degradation .
Q. How should researchers design a cohort study to establish β2M reference ranges in diverse populations?
- Methodological Answer :
- Sample Diversity : Include ≥120 participants stratified by age, gender, and ethnicity to ensure statistical power for 90% confidence intervals .
- Exclusion Criteria : Eliminate individuals with renal dysfunction or autoimmune diseases, as these conditions elevate β2M levels .
- Data Normalization : Adjust for confounding variables (e.g., BMI, creatinine levels) using multivariate regression analysis .
Q. What experimental approaches are used to study β2M’s role in protein interaction networks?
- Methodological Answer :
- Yeast Two-Hybrid Screening : Identify direct interactors (e.g., MHC class I molecules) using split-ubiquitin systems .
- Co-Immunoprecipitation (Co-IP) : Validate interactions under physiological conditions using crosslinkers like DSS and anti-β2M antibodies .
- Database Mining : Use repositories like STRING or BioGRID to curate interaction data, prioritizing interactions with confidence scores >0.7 .
Advanced Research Questions
Q. How can structural biology techniques resolve β2M’s conformational changes in amyloidosis?
- Methodological Answer :
- Cryo-EM : Resolve fibril structures at 3–4 Å resolution to identify β-sheet stacking patterns in amyloid deposits .
- NMR Spectroscopy : Track real-time folding dynamics using 15N-labeled β2M and monitor chemical shift perturbations under acidic conditions (pH 4.0–5.5) .
- Molecular Dynamics (MD) Simulations : Model aggregation pathways using force fields like CHARMM36 and simulate >100 ns trajectories .
Q. What strategies address contradictions in reported β2M interaction partners across studies?
- Methodological Answer :
- Orthogonal Validation : Confirm interactions using CETSA (Cellular Thermal Shift Assay) and ITDR (Isothermal Dose-Response) to assess target engagement in live cells .
- Context-Specific Replication : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) to minimize environmental variability .
- Meta-Analysis : Pool data from ≥5 independent studies and apply Fisher’s exact test to identify statistically robust interactors (p<0.01) .
Q. How can multi-omics integration clarify β2M’s role in tumor microenvironment modulation?
- Methodological Answer :
- Transcriptomics : Correlate β2M mRNA levels (e.g., via RNA-seq) with immune cell infiltration scores (e.g., using CIBERSORT) .
- Proteomics : Perform LC-MS/MS on tumor interstitial fluid to quantify β2M abundance and post-translational modifications (e.g., oxidation at Met99) .
- Spatial Proteomics : Use MALDI-MS imaging to map β2M distribution in tumor margins at 20 µm resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
